Home > Products > Screening Compounds P15026 > DM4-spdb-L-lysine
DM4-spdb-L-lysine - 1280215-91-9

DM4-spdb-L-lysine

Catalog Number: EVT-3457389
CAS Number: 1280215-91-9
Molecular Formula: C48H72ClN5O13S2
Molecular Weight: 1026.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DM4-spdb-L-lysine is a compound that plays a significant role in the development of antibody-drug conjugates, particularly in targeted cancer therapies. This compound is a derivative of maytansine, a potent cytotoxic agent, and is utilized for its ability to selectively deliver therapeutic agents to cancer cells. The compound is characterized by its specific structure that allows it to conjugate effectively with antibodies through lysine residues.

Source

DM4-spdb-L-lysine is derived from the natural product maytansine, which is extracted from the plant Maytenus serratifolia. Maytansine itself has been modified to enhance its therapeutic properties and reduce systemic toxicity when used in conjunction with monoclonal antibodies.

Classification

DM4-spdb-L-lysine falls under the category of antibody-drug conjugates (ADCs), which are biopharmaceutical drugs composed of an antibody linked to a biologically active drug or cytotoxic compound. This classification highlights its role in targeted therapy, aiming to maximize the therapeutic effect while minimizing side effects.

Synthesis Analysis

Methods

The synthesis of DM4-spdb-L-lysine involves several key steps that utilize advanced organic chemistry techniques. The typical approach includes:

  1. Linker Attachment: The first step involves attaching a linker molecule to the maytansine derivative. This linker is crucial for binding the drug to the antibody.
  2. Coupling Reaction: A coupling reaction occurs between the linker and the ε-amino group of lysine residues on the antibody. This reaction can be facilitated through various coupling agents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure that only the desired conjugate is obtained.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and concentration, to optimize yield and purity. Additionally, analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and composition of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of DM4-spdb-L-lysine features a maytansinoid core linked to a specific peptide sequence that includes lysine. The presence of the lysine residue is critical for forming stable conjugates with antibodies.

Data

  • Molecular Formula: C₃₁H₄₃N₃O₇S
  • Molecular Weight: Approximately 579.76 g/mol
  • Key Functional Groups: Amine group from lysine, ester linkages from the maytansinoid, and potentially reactive sites for further modifications.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving DM4-spdb-L-lysine include:

  1. Conjugation Reactions: The formation of covalent bonds between the drug and antibody via lysine residues.
  2. Cleavage Reactions: Under specific conditions (e.g., in tumor microenvironments), the linker can be cleaved to release the cytotoxic drug selectively within cancer cells .

Technical Details

The reactions are often facilitated by using cleavable linkers that respond to specific intracellular conditions, such as pH changes or enzymatic activity, allowing for controlled release of the active drug .

Mechanism of Action

Process

The mechanism of action for DM4-spdb-L-lysine involves:

  1. Targeting Cancer Cells: The antibody component binds specifically to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the entire antibody-drug conjugate is internalized into the cell via endocytosis.
  3. Release of Cytotoxic Agent: Once inside, environmental triggers (like low pH or specific enzymes) cleave the linker, releasing DM4 within the cell, leading to apoptosis or cell death .

Data

Studies have shown that DM4-spdb-L-lysine exhibits potent cytotoxicity against various cancer cell lines, with IC50 values indicating its effectiveness in inhibiting cell proliferation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stability can vary based on environmental conditions; generally stable under dry conditions but sensitive to moisture.
  • Reactivity: Reacts with nucleophiles such as amines and thiols due to its electrophilic nature.
Applications

Scientific Uses

DM4-spdb-L-lysine is primarily utilized in:

  1. Antibody-Drug Conjugates Development: Used in creating targeted therapies for cancer treatment, enhancing specificity and efficacy while reducing systemic toxicity.
  2. Research Applications: Investigated for its potential in various experimental models aimed at understanding cancer biology and drug resistance mechanisms .
Introduction to Antibody-Drug Conjugates (ADCs) and DM4-spdb-L-lysine

Evolution of ADC Therapeutics: From Ehrlich’s "Magic Bullet" to Third-Generation Constructs

The conceptual foundation for antibody-drug conjugates (ADCs) was established in 1897 by Paul Ehrlich, who envisioned "magic bullets" capable of selectively targeting disease-causing organisms while sparing healthy tissues [4]. This vision materialized a century later with the 2000 FDA approval of gemtuzumab ozogamicin, the first-generation ADC targeting CD33 in acute myeloid leukemia. Early ADCs faced significant limitations: unstable linkers caused premature payload release, murine antibodies triggered immunogenic responses, and low-potency payloads (e.g., doxorubicin) resulted in insufficient tumor cell killing [1] [5].

The evolution toward second-generation ADCs (2011-2013) introduced humanized antibodies and more potent payloads. Brentuximab vedotin (anti-CD30-MMAE) and trastuzumab emtansine (anti-HER2-DM1) exemplified this era, utilizing protease-cleavable linkers and tubulin inhibitors with IC50 values of ~10−10 M [1] [3]. Despite improved efficacy, heterogeneity in drug-to-antibody ratios (DAR) and suboptimal linker stability persisted, limiting therapeutic indices [6].

Third-generation ADCs, typified by enfortumab vedotin and trastuzumab deruxtecan, incorporate technological breakthroughs:

  • Site-specific conjugation (e.g., cysteine engineering, non-natural amino acids) enabling homogeneous DAR
  • Cleavable linkers with enhanced plasma stability
  • Ultra-potent payloads (e.g., deruxtecan) exhibiting bystander effects [1] [7]

Table 1: Evolution of ADC Generations

GenerationTime PeriodKey InnovationsRepresentative ADCLimitations
First2000-2010Murine antibodies; Acid-labile linkersGemtuzumab ozogamicinImmunogenicity; Premature release
Second2011-2018Humanized antibodies; Potent tubulin inhibitorsBrentuximab vedotin; Ado-trastuzumab emtansineDAR heterogeneity; Modest bystander effects
Third2019-presentSite-specific conjugation; Bystander-active payloadsTrastuzumab deruxtecan; Enfortumab vedotinPayload-related toxicity (e.g., ILD)

Role of DM4-spdb-L-lysine in Targeted Oncology: Bridging Cytotoxicity and Precision Delivery

DM4-spdb-L-lysine (MedKoo CAT#: 125998; CAS# 1280215-91-9) is a critically optimized agent-linker conjugate integral to several clinical-stage ADCs. Its structure comprises three functional domains:

  • Cytotoxic payload: DM4 (a maytansinoid derivative) inhibiting microtubule assembly at sub-nanomolar concentrations (IC50 ~0.1–0.4 nM) [3] [8]
  • Linker system: SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate) featuring a disulfide bridge
  • Spacer: L-lysine enabling controlled conjugation to antibody carriers [2] [8]

The molecular design overcomes key ADC challenges:

  • Disulfide stability: The SPDB linker remains stable in plasma but undergoes reduction in the high-glutathione tumor microenvironment (4–5 mM vs. 0.005 mM in blood), enabling tumor-selective payload release [3] [8]
  • Bystander effect: Released DM4 metabolite (methyl disulfide) diffuses into adjacent tumor cells, overcoming antigen heterogeneity [1] [5]
  • Conjugation efficiency: The L-lysine spacer facilitates site-directed coupling to antibody lysine residues, achieving DAR ~3.5 without aggregation [2] [8]

Table 2: Key Characteristics of DM4-spdb-L-lysine

ParameterSpecificationFunctional Significance
Molecular FormulaC48H72ClN5O13S2Determines solubility and metabolic stability
Exact Mass1025.4257 DaInfluences PK/PD properties
PayloadDM4 (maytansinoid)Microtubule inhibition; IC50 0.1–0.4 nM
Linker TypeSPDB (cleavable disulfide)Tumor-selective payload release
SpacerL-lysineAntibody conjugation efficiency
Mechanism of ReleaseIntracellular glutathione reductionExploits redox gradient in tumor cells

The SPDB linker’s disulfide bond provides oxidation-sensitive cleavage, leveraging the ~1000-fold higher intracellular glutathione concentration in tumor cells versus plasma. Upon internalization, lysosomal degradation releases the lysine-DM4 adduct, which is subsequently reduced to active DM4 [3] [8]. This metabolic activation pathway minimizes systemic payload leakage, reducing off-target toxicity while maintaining cytotoxic potency.

Preclinical studies demonstrate that ADCs incorporating DM4-spdb-L-lysine (e.g., anetumab ravtansine) exhibit:

  • Enhanced tumor penetration due to moderate DAR (~3.5)
  • Prolonged plasma half-life (>5 days in primates)
  • Antitumor activity at antigen densities as low as 5,000–10,000 copies/cell [1] [3]

Compared to non-cleavable linkers (e.g., MCC-DM1 in Kadcyla®), the SPDB-DM4 system demonstrates superior bystander killing in heterogeneous tumors. However, its disulfide bridge remains vulnerable to plasma thiol exchange, potentially contributing to interpatient variability [6] [8]. Current research focuses on sterically hindered disulfides (e.g., SPDB derivatives) to further stabilize the conjugate without compromising intracellular release [7] [8].

Properties

CAS Number

1280215-91-9

Product Name

DM4-spdb-L-lysine

IUPAC Name

(2S)-2-amino-6-[4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoylamino]hexanoic acid

Molecular Formula

C48H72ClN5O13S2

Molecular Weight

1026.7 g/mol

InChI

InChI=1S/C48H72ClN5O13S2/c1-28-15-13-17-36(64-10)48(62)27-35(65-45(61)52-48)29(2)42-47(6,67-42)37(26-40(57)54(8)33-24-31(23-28)25-34(63-9)41(33)49)66-44(60)30(3)53(7)39(56)19-20-46(4,5)69-68-22-14-18-38(55)51-21-12-11-16-32(50)43(58)59/h13,15,17,24-25,29-30,32,35-37,42,62H,11-12,14,16,18-23,26-27,50H2,1-10H3,(H,51,55)(H,52,61)(H,58,59)/b17-13+,28-15+/t29-,30+,32+,35+,36-,37+,42+,47+,48+/m1/s1

InChI Key

VUAUZOXSQKWNNO-NBSRGMMNSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.